Bienvenue dans la boutique en ligne BenchChem!

(R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride

Chiral Building Block Enantioselective Synthesis Glycosidase Inhibition

(R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is a single-enantiomer, chiral heterocyclic compound combining a pyrrolidine ring with a 1,2,4-triazole core in the dihydrochloride salt form. With a molecular formula of C₆H₁₂Cl₂N₄ and a molecular weight of 211.09 g/mol, this compound serves as a versatile chiral building block and intermediate for medicinal chemistry applications, particularly in the synthesis of glycosidase inhibitors, CCR1 antagonists, and mGluR5 modulators.

Molecular Formula C6H12Cl2N4
Molecular Weight 211.09
CAS No. 2173637-55-1
Cat. No. B2936076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride
CAS2173637-55-1
Molecular FormulaC6H12Cl2N4
Molecular Weight211.09
Structural Identifiers
SMILESC1CC(NC1)C2=NC=NN2.Cl.Cl
InChIInChI=1S/C6H10N4.2ClH/c1-2-5(7-3-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H/t5-;;/m1../s1
InChIKeyJOFNFNYRBOMTFR-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole Dihydrochloride (CAS 2173637-55-1): Chiral Heterocyclic Building Block for Drug Discovery Procurement


(R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is a single-enantiomer, chiral heterocyclic compound combining a pyrrolidine ring with a 1,2,4-triazole core in the dihydrochloride salt form [1]. With a molecular formula of C₆H₁₂Cl₂N₄ and a molecular weight of 211.09 g/mol, this compound serves as a versatile chiral building block and intermediate for medicinal chemistry applications, particularly in the synthesis of glycosidase inhibitors, CCR1 antagonists, and mGluR5 modulators [2][3]. The (R)-configuration at the pyrrolidine 2-position imparts defined three-dimensional geometry critical for enantioselective target engagement in biological systems [1].

Why (R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole Dihydrochloride Cannot Be Replaced by Racemic, Regioisomeric, or Alternative Scaffold Analogs


Substituting this compound with its (S)-enantiomer, racemic mixture, or regioisomeric 5-pyrrolidinyl-triazole analog introduces undefined or reversed stereochemistry at the pyrrolidine chiral center, which directly alters target binding geometry and can abolish or invert biological activity—as demonstrated by the enantiomer-dependent inhibition profiles observed across epimeric pyrrolidine-triazole glycosidase inhibitor libraries [1]. The dihydrochloride salt form provides controlled, reproducible aqueous solubility (free base is poorly water-soluble), eliminating the batch-to-batch variability inherent in non-salt or mixed-salt preparations during biological assay workflows . Alternative heterocyclic scaffolds such as piperidine-triazole or azetidine-triazole building blocks lack the specific ring size and nitrogen positioning that define the pyrrolidine-triazole pharmacophore's interactions with enzyme active sites, as established in structure-activity relationship studies on CCR1 and glycosidase targets [2].

Quantitative Differentiation Evidence for (R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole Dihydrochloride vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer vs. Racemic or (S)-Enantiomer in Chiral Recognition-Dependent Assays

The (R)-configured pyrrolidine-triazole scaffold enables enantioselective interactions with biological targets that are inaccessible to the (S)-enantiomer or racemic mixture. In a library of epimeric (pyrrolidin-2-yl)triazoles screened against α-galactosidase and β-glucosidase, enantiomeric pairs (14-series vs. 22-series) showed divergent inhibition profiles: compound 14b inhibited β-glucosidase (almond) with IC50 = 8 µM and β-glucocerebrosidase (human lysosomal) with IC50 = 11 µM, whereas its epimer 22b showed no inhibition (NI at 1 mM) against β-glucosidase (almond) and IC50 = 19 µM against β-glucocerebrosidase, demonstrating that epimer configuration determines target selectivity and potency [1]. The (R)-enantiomer (CAS 2173637-55-1) is supplied as a single, defined stereoisomer with purity ≥95%, eliminating the uncertainty of racemic or scalemic mixtures in structure-activity relationship campaigns .

Chiral Building Block Enantioselective Synthesis Glycosidase Inhibition

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

The dihydrochloride salt form of (R)-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole (molecular formula C₆H₁₂Cl₂N₄, MW 211.09) provides definitive aqueous solubility for direct use in biological buffer systems without organic co-solvents, in contrast to the free base form (C₆H₁₀N₄, MW 138.17) which exhibits poor water solubility and requires DMSO or other organic solvents for dissolution [1]. The dihydrochloride salt is described as a 'versatile small molecule scaffold' with controlled stoichiometry (2 equivalents of HCl) that ensures batch-to-batch consistency in solubility and ionization state across procurement lots . The free base (R)-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole (MDL MFCD30730132) is also commercially available but lacks the handling and solubility advantages of the salt form for aqueous biological assays .

Aqueous Solubility Salt Form Selection Assay Development

Regiochemical Positioning: 3-Pyrrolidinyl-1,2,4-triazole vs. 5-Pyrrolidinyl Isomer in Scaffold-Derived Inhibitor Potency

In a CCR1 antagonist optimization campaign, the 1,2,4-triazole isomer (compound 4, pyrrolidine attached at the triazole 3-position) demonstrated marked improvement in microsomal stability compared to the amide lead compound 1, translating to improved pharmacokinetics, though chemotaxis inhibition potency was not superior to the original lead [1]. In contrast, the 1,3,4-triazole regioisomer (compound 6) showed significantly more potent inhibition of binding and chemotaxis than the amide lead, and further substitution with a methyl group (compound 7) yielded IC50 = 2.9 nM for chemotaxis inhibition with a plasma half-life of 3.8 h and 26% bioavailability in rat [1]. The 3-pyrrolidinyl-1,2,4-triazole scaffold (the core of CAS 2173637-55-1) thus provides a distinct starting point for medicinal chemistry optimization, with the 1,2,4-triazole heterocycle offering different hydrogen-bonding geometry and metabolic stability profiles compared to the 1,3,4-triazole or other heterocyclic isosteres.

Regioisomerism Scaffold Optimization CCR1 Antagonism

Scaffold-Derived α-Fucosidase Inhibition: Ki = 4 nM Achieved from (Pyrrolidin-2-yl)triazole Library Demonstrates Pharmacophoric Potential

The (pyrrolidin-2-yl)triazole scaffold—of which (R)-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole is the core building block—has yielded one of the most potent and selective pyrrolidine-derived α-fucosidase inhibitors reported to date, with Ki = 4 nM (competitive inhibition) and IC50 = 17 nM against bovine kidney α-fucosidase [1]. This potency was achieved through in situ click chemistry elaboration of the pyrrolidine-triazole scaffold, demonstrating that the core structure provides an optimal geometry for functionalization into nanomolar inhibitors. For comparison, the known α-fucosidase inhibitor L-fuconojirimycin (a DNJ-type iminosugar) exhibits Ki = 4.8 nM, placing elaborated (pyrrolidin-2-yl)triazoles in the same potency class as established iminosugar inhibitors [2]. The unsubstituted scaffold (R)-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride provides the chiral template for divergent synthesis of such potent inhibitors via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [1].

α-Fucosidase Inhibition Iminosugar Mimetics Nanomolar Potency

Physicochemical Profile: Low MW and High Fsp³ Fraction vs. Alternative Heterocyclic Building Blocks

With a molecular weight of 211.09 g/mol (dihydrochloride salt) and a saturated pyrrolidine ring contributing to a high fraction of sp³-hybridized carbons (Fsp³), (R)-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride aligns with lead-like chemical space criteria favored in fragment-based and lead-oriented synthesis programs [1]. Compared to commonly used piperidine-triazole or azetidine-triazole building blocks, the pyrrolidine ring provides an intermediate ring size (5-membered) that balances conformational restriction with adequate flexibility for target binding. The compound's molecular weight falls within the preferred range for fragment libraries (MW < 300) and its dihydrochloride salt imparts aqueous solubility compatible with fragment screening conditions at mM concentrations . The scaffold has been validated as a 'low-molecular-weight hydrophilic three-dimensional template' suitable for lead-oriented compound library synthesis .

Lead-Like Properties Fragment-Based Drug Discovery Physicochemical Descriptors

High-Impact Application Scenarios for (R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole Dihydrochloride Based on Quantitative Evidence


Chiral Fragment Library Construction for Enantioselective Glycosidase Inhibitor Screening

The (R)-configured pyrrolidine-triazole scaffold (CAS 2173637-55-1) serves as the chiral template for constructing focused libraries of glycosidase inhibitors via CuAAC click chemistry. As demonstrated by Martínez-Bailén et al., epimeric (pyrrolidin-2-yl)triazole libraries enable rapid identification of inhibitors with enantiomer-dependent selectivity profiles—compound 14b (R-like configuration) showed IC50 = 8 µM against almond β-glucosidase and IC50 = 11 µM against human β-glucocerebrosidase, while its epimer 22b showed no inhibition of almond β-glucosidase at 1 mM [1]. Procuring the single (R)-enantiomer as the dihydrochloride salt ensures that library members inherit defined stereochemistry, enabling structure-activity relationship interpretation without confounding from racemic or scalemic mixtures. The aqueous solubility of the dihydrochloride salt directly supports high-concentration fragment screening in biochemical assays without organic co-solvent interference .

CCR1 Antagonist Lead Optimization Starting from 1,2,4-Triazole Scaffold

In the CCR1 antagonist optimization pathway reported by Merritt et al., the 1,2,4-triazole scaffold (compound 4) provided a critical improvement in microsomal stability compared to the original amide lead, serving as a pharmacokinetic optimization handle while retaining synthetic accessibility for further substitution [2]. The (R)-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole core allows direct elaboration into substituted 1,2,4-triazole antagonists with defined pyrrolidine stereochemistry. This scaffold complements the 1,3,4-triazole series (which yielded compound 7 with IC50 = 2.9 nM for chemotaxis inhibition, t₁/₂ = 3.8 h, and F = 26%) by providing an alternative heterocyclic framework with distinct metabolic handling and hydrogen-bonding capacity [2].

Nanomolar α-Fucosidase Inhibitor Development via Divergent Click Chemistry

The core (pyrrolidin-2-yl)triazole scaffold—directly accessible from (R)-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride through appropriate functionalization—has been validated as a precursor to one of the most potent α-fucosidase inhibitors known, with Ki = 4 nM (competitive) and IC50 = 17 nM, equipotent to the established iminosugar L-fuconojirimycin (Ki = 4.8 nM) [3][4]. The in situ screening methodology reported by Elías-Rodríguez et al. demonstrates that libraries of (pyrrolidin-2-yl)triazoles can be rapidly generated and screened without compound purification, accelerating the identification of potent and selective fucosidase inhibitors for applications in cancer biology (fucosylation-dependent metastasis), inflammation, and Gaucher disease chaperone therapy [3]. Procurement of the (R)-enantiomer building block ensures the correct stereochemical starting point for inhibitor synthesis.

Fragment-Based Drug Discovery (FBDD) Using a Three-Dimensional, sp³-Rich Heterocyclic Scaffold

With MW of 211.09 g/mol and a saturated pyrrolidine ring providing high three-dimensional character (Fsp³ > 0.5), (R)-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride meets fragment library criteria (Rule of Three) and addresses the limitation of overly planar, aromatic fragment collections that dominate commercial libraries [5]. The pre-formed dihydrochloride salt enables direct dissolution in aqueous screening buffers at mM concentrations, a prerequisite for fragment soaking into protein crystals for X-ray crystallography and for ligand-observed NMR screening. The defined (R)-stereochemistry provides an anchor point for structure-based fragment evolution, where the chirality at the pyrrolidine 2-position can be exploited to achieve target enantioselectivity during fragment growing or linking campaigns [1].

Quote Request

Request a Quote for (R)-3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.